molecular formula C18H18N2O4 B1229404 methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate

methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate

Cat. No.: B1229404
M. Wt: 326.3 g/mol
InChI Key: AUEJKAYMDPANCB-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate typically involves multiple steps. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazoline derivative. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

Methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate
  • Methyl 3-(2-chlorophenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate
  • Methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate

Uniqueness

Methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1H-quinazoline-2-carboxylate

InChI

InChI=1S/C18H18N2O4/c1-18(17(22)24-3)19-13-9-5-4-8-12(13)16(21)20(18)14-10-6-7-11-15(14)23-2/h4-11,19H,1-3H3

InChI Key

AUEJKAYMDPANCB-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC)C(=O)OC

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate
Reactant of Route 3
methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate
Reactant of Route 4
methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate
Reactant of Route 5
methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate
Reactant of Route 6
methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate

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